Cas no 38126-07-7 (Bromodifluoroacetyl fluoride)

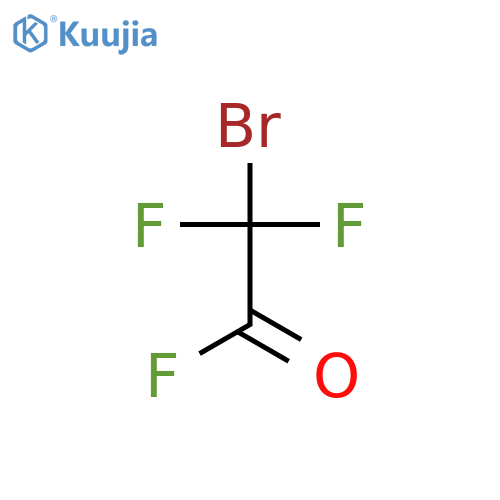

Bromodifluoroacetyl fluoride structure

商品名:Bromodifluoroacetyl fluoride

Bromodifluoroacetyl fluoride 化学的及び物理的性質

名前と識別子

-

- Bromodifluoroacetyl fluoride

- 2-bromo-2,2-difluoroacetyl fluoride

- Bromdifluoracetylfluorid

- difluorobromoacetyl fluoride

- 2-bromo-2,2-difluoro-acetyl fluoride

- FT-0623243

- J-519944

- 38126-07-7

- A824024

- Bromodifluoroacetylfluoride

- Bromo(difluoro)acetyl fluoride

- AKOS005064063

- REOFZGQDJKOKFI-UHFFFAOYSA-N

- bromodifluoroacetic acid fluoride

- DTXSID40378336

- SCHEMBL4858511

- MFCD00153689

- DB-022978

-

- MDL: MFCD00153689

- インチ: 1S/C2BrF3O/c3-2(5,6)1(4)7

- InChIKey: REOFZGQDJKOKFI-UHFFFAOYSA-N

- ほほえんだ: BrC(F)(F)C(F)=O

計算された属性

- せいみつぶんしりょう: 175.90800

- どういたいしつりょう: 175.908

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 90.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 2.004

- ふってん: 87.7°C at 760 mmHg

- フラッシュポイント: 6.9°C

- 屈折率: 1.361

- PSA: 17.07000

- LogP: 1.47020

Bromodifluoroacetyl fluoride セキュリティ情報

- 危害声明: Corrosive

- 危険物輸送番号:UN 3265

- 危険カテゴリコード: 34

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R34

Bromodifluoroacetyl fluoride 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Bromodifluoroacetyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-263059-5g |

Bromodifluoroacetyl fluoride, |

38126-07-7 | 5g |

¥1745.00 | 2023-09-05 | ||

| abcr | AB128373-5g |

Bromodifluoroacetyl fluoride, 97%; . |

38126-07-7 | 97% | 5g |

€148.50 | 2025-02-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-263059-5 g |

Bromodifluoroacetyl fluoride, |

38126-07-7 | 5g |

¥1,745.00 | 2023-07-11 | ||

| abcr | AB128373-5 g |

Bromodifluoroacetyl fluoride, 97%; . |

38126-07-7 | 97% | 5 g |

€148.50 | 2023-07-20 |

Bromodifluoroacetyl fluoride 関連文献

-

1. Novel synthesis of 2,2,2-trifluoroethyl compounds from homoallylic alcohols: a copper(I) iodide-initiated trifluoromethyl–dehydroxylation processJian-Xing Duan,Qing-Yun Chen J. Chem. Soc. Perkin Trans. 1 1994 725

38126-07-7 (Bromodifluoroacetyl fluoride) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量